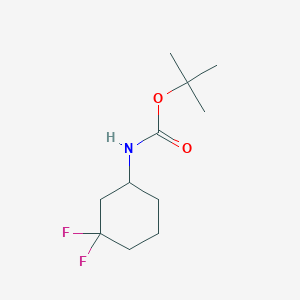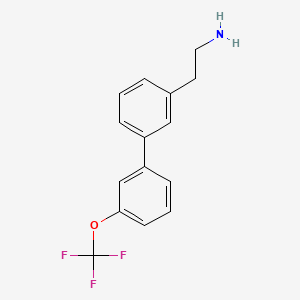
3'-(Trifluoromethoxy)biphenyl-3-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Trifluoromethoxy)biphenyl-3-ethylamine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a biphenyl core substituted with a trifluoromethoxy group at the 3’ position and an ethylamine group at the 3 position. The presence of the trifluoromethoxy group imparts significant electronic effects, making this compound valuable in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Trifluoromethoxy)biphenyl-3-ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Bromination of biphenyl to introduce a bromine atom at the desired position.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using a suitable trifluoromethoxylating agent.
Amination: Conversion of the brominated intermediate to the ethylamine derivative through a palladium-catalyzed amination reaction.
Industrial Production Methods: In an industrial setting, the production of 3’-(Trifluoromethoxy)biphenyl-3-ethylamine may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can be employed to modify the trifluoromethoxy group or the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Introduction of new functional groups at the trifluoromethoxy position.
Scientific Research Applications
3’-(Trifluoromethoxy)biphenyl-3-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3’-(Trifluoromethoxy)biphenyl-3-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, while the ethylamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
- 3’-(Trifluoromethoxy)biphenyl-4-ethylamine
- 4’-(Trifluoromethoxy)biphenyl-3-ethylamine
- 3’-(Trifluoromethoxy)biphenyl-3-methylamine
Comparison: Compared to its analogs, 3’-(Trifluoromethoxy)biphenyl-3-ethylamine is unique due to the specific positioning of the trifluoromethoxy and ethylamine groups, which can significantly influence its electronic properties and reactivity. This unique structure can result in different biological activities and applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-[3-[3-(trifluoromethoxy)phenyl]phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)20-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-19/h1-6,9-10H,7-8,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUGSOOICXDLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B8051196.png)
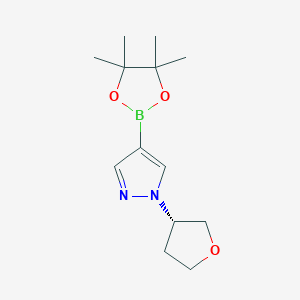
![1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8051209.png)
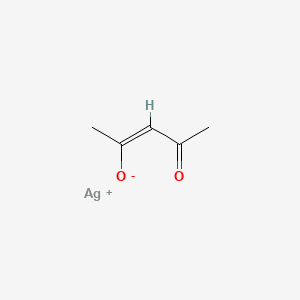
![Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8051229.png)
![tert-butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8051230.png)
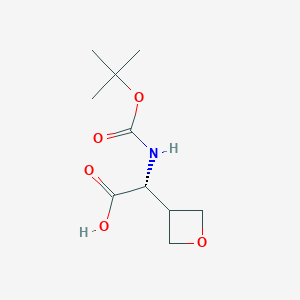
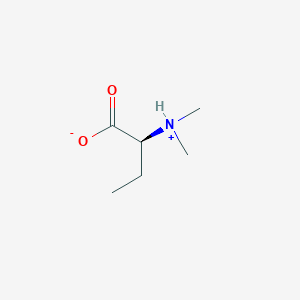
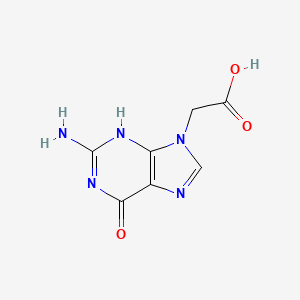
![rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B8051265.png)
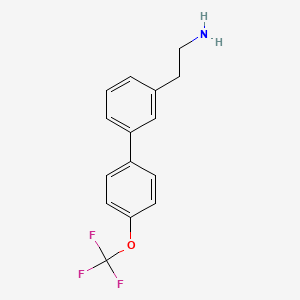

![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B8051291.png)
